An In-depth Technical Guide to HC2210: A Promising Nitrofuranyl Piperazine Antimycobacterial Agent
An In-depth Technical Guide to HC2210: A Promising Nitrofuranyl Piperazine Antimycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC2210 is a novel nitrofuranyl piperazine (B1678402) compound identified from a whole-cell high-throughput screen of the Molecular Libraries Small Molecule Repository (MLSMR) for inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1] Subsequent studies have demonstrated its potent activity against both drug-susceptible and multidrug-resistant strains of Mtb, as well as against the intrinsically drug-resistant non-tuberculous mycobacterium, Mycobacterium abscessus (Mab).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of HC2210, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
HC2210, with the chemical name 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate, is a member of the nitrofuranyl piperazine class of compounds.[2] The presence of the nitro group is crucial for its antimycobacterial activity, as it is a prodrug that requires reductive activation.[1][3]
Table 1: Physicochemical Properties of HC2210
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₄O₅ (oxalate salt form not specified in formula) | [2] |
| Chemical Name | 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate | [2] |
| Chemical Class | Nitrofuranyl piperazine | [1][2] |
| Parent Compound | Orally bioavailable and active against Mtb in infected mice | [2] |
Mechanism of Action
HC2210 is a prodrug that requires intracellular activation to exert its antimycobacterial effects.[1] The activation of HC2210 is dependent on the mycobacterial cofactor F420 machinery.[1][2]
Reductive Activation Pathway
The proposed mechanism of action involves the reduction of the nitro group on the furan (B31954) ring by a deazaflavin-dependent nitroreductase (Ddn) and potentially other F420-dependent reductases.[1][3] This reductive activation generates reactive nitrogen species that are toxic to the mycobacterial cell.
Caption: Reductive activation pathway of HC2210.
Resistance Mechanisms
Spontaneous resistant mutants of Mtb against HC2210 have been isolated, providing insights into its mechanism of action.[1] Resistance mutations have been identified in genes associated with the cofactor F420 biosynthesis pathway.[2] In M. abscessus, resistance mutations in the glycerol (B35011) kinase gene (glpK) have also been selected for with HC2210.[2][4]
Biological Activity
HC2210 has demonstrated potent in vitro activity against both Mtb and Mab, including multidrug-resistant clinical isolates.[1][2] It has also shown efficacy in a murine model of chronic TB infection.[1][5]
Table 2: In Vitro Activity of HC2210
| Organism | Strain | Assay | Potency (EC₅₀/MIC) | Reference |
| Mycobacterium tuberculosis (Mtb) | H37Rv | Microplate Alamar Blue Assay | 50 nM (EC₅₀) | [1] |
| Mycobacterium abscessus (Mab) | ATCC 19977 | ~0.72 µM (EC₅₀) | [4][6] | |
| Multidrug-resistant Mtb clinical isolates | Various | Active | [2] | |
| Multidrug-resistant Mab clinical isolates | Various | Active | [2] |
Table 3: In Vivo Efficacy of HC2210
| Animal Model | Infection | Dosage | Route | Efficacy | Reference |
| Murine | Chronic M. tuberculosis | 75 mg/kg, once daily | Oral | ~1 log reduction in bacterial load | [6] |
Synergy with Other Antimycobacterial Drugs
HC2210 has been shown to synergize with several existing antimycobacterial drugs against M. abscessus, including bedaquiline, clarithromycin, and meropenem.[2][4]
Experimental Protocols
Determination of In Vitro Potency (EC₅₀)
A common method to determine the half-maximal effective concentration (EC₅₀) of HC2210 against mycobacteria is the Microplate Alamar Blue Assay (MABA).
References
- 1. journals.asm.org [journals.asm.org]
- 2. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. researchgate.net [researchgate.net]
